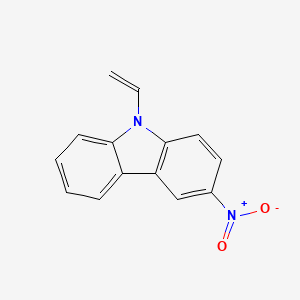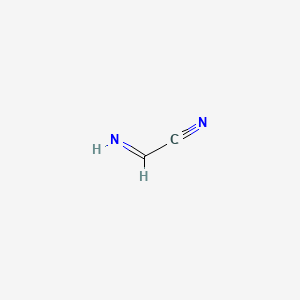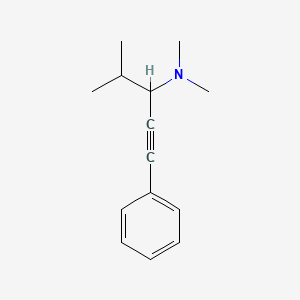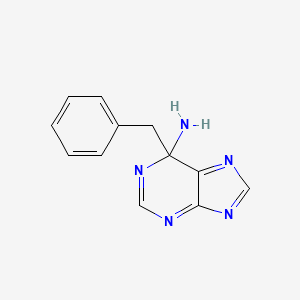
6-benzylpurin-6-amine;6-Benzylaminopurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Benzylaminopurine can be synthesized through various methods. One common synthetic route involves the reaction of adenine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of 6-Benzylaminopurine .
Industrial Production Methods
In industrial settings, the production of 6-Benzylaminopurine often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for agricultural and research applications .
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzylaminopurine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of 6-Benzylaminopurine.
Reduction: Reduction reactions can convert 6-Benzylaminopurine into its reduced forms.
Substitution: The compound can undergo substitution reactions, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyladenine derivatives, while substitution reactions can produce a variety of functionalized purines .
Wissenschaftliche Forschungsanwendungen
6-Benzylaminopurine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is extensively used in plant biology to study cell division, growth regulation, and tissue culture.
Medicine: Research has explored its potential in promoting wound healing and tissue regeneration.
Industry: It is used in agriculture to enhance crop yield and extend the shelf life of produce.
Wirkmechanismus
6-Benzylaminopurine exerts its effects by mimicking natural cytokinins, which are plant hormones that regulate cell division and growth. It binds to cytokinin receptors in plant cells, activating signaling pathways that promote cell division and differentiation. This leads to increased growth and development of plant tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Kinetin: Another synthetic cytokinin that promotes cell division and growth.
Zeatin: A naturally occurring cytokinin with similar functions.
Thidiazuron: A synthetic cytokinin used in tissue culture and agriculture.
Uniqueness
6-Benzylaminopurine is unique due to its high efficacy in stimulating cell division and its ability to extend the post-harvest life of green vegetables and flowers. Its synthetic nature allows for consistent quality and availability, making it a preferred choice in agricultural and research applications .
Eigenschaften
Molekularformel |
C12H11N5 |
|---|---|
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
6-benzylpurin-6-amine |
InChI |
InChI=1S/C12H11N5/c13-12(6-9-4-2-1-3-5-9)10-11(15-7-14-10)16-8-17-12/h1-5,7-8H,6,13H2 |
InChI-Schlüssel |
BKEGSNBFBMHZNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2(C3=NC=NC3=NC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


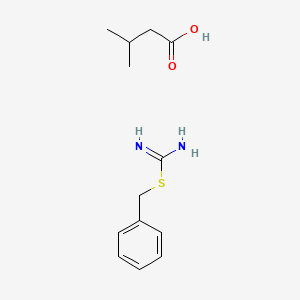
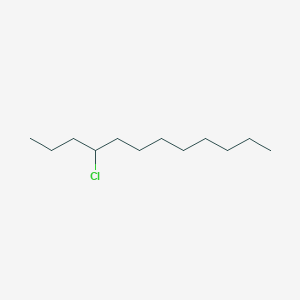
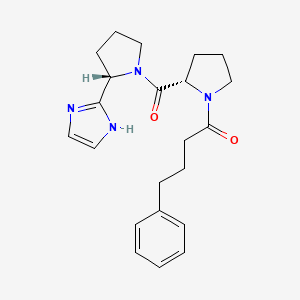

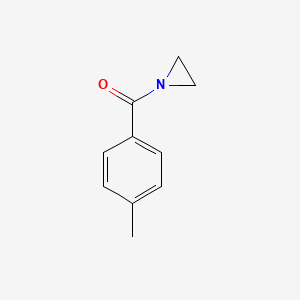
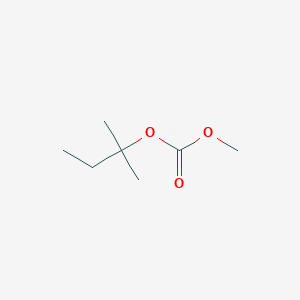



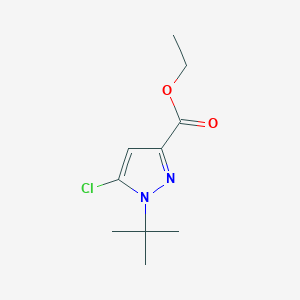
![1-Benzyl-2-[(3-methylbutyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14750951.png)
